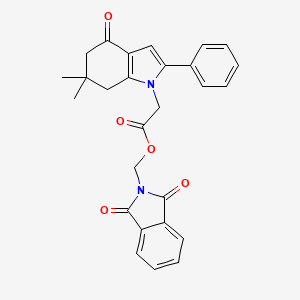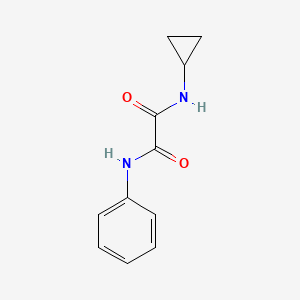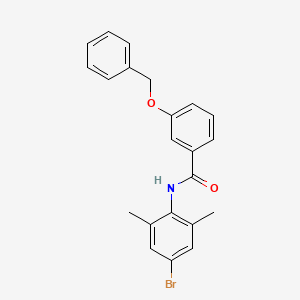![molecular formula C22H28ClNO2 B5006581 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B5006581.png)
2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a cyclohexanone core, a benzyl group, and a methoxyphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps, including the formation of the cyclohexanone core, the introduction of the benzyl and methoxyphenyl groups, and the final conversion to the hydrochloride salt. Common reagents used in these reactions include benzyl chloride, 2-methoxybenzyl chloride, and cyclohexanone. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride
- Phenylephrine Related Compound E
Uniqueness
Compared to similar compounds, 2-[[Benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride stands out due to its unique combination of functional groups and structural features
Eigenschaften
IUPAC Name |
2-[[benzyl-[(2-methoxyphenyl)methyl]amino]methyl]cyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-25-22-14-8-6-12-20(22)17-23(15-18-9-3-2-4-10-18)16-19-11-5-7-13-21(19)24;/h2-4,6,8-10,12,14,19H,5,7,11,13,15-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHLKPQDWIMXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2CCCCC2=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine](/img/structure/B5006517.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5006529.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5006537.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(4-methylbenzyl)propanamide](/img/structure/B5006543.png)

![1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5006552.png)

![2-Benzoyl-6-(4-tert-butylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5006593.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5006601.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5006604.png)
![ethyl 4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5006616.png)
![2-ethyl-6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5006617.png)
